CID 102117523
Description
Compounds with adjacent CIDs, such as oscillatoxin derivatives (e.g., CID 101283546) and betulin-based inhibitors (e.g., CID 10153267), are frequently studied for their pharmacological or biochemical properties . The absence of explicit data on CID 102117523 in the evidence necessitates a comparative approach based on structurally analogous compounds and established methodologies for chemical characterization and activity assessment.
Properties
CAS No. |
19962-39-1 |
|---|---|
Molecular Formula |
C14H27Sn |
Molecular Weight |
314.08 |
IUPAC Name |
5-(2,2-dimethylpropyl)cyclohexa-1,2,4-triene;methane;tin |
InChI |
InChI=1S/C11H15.3CH4.Sn/c1-11(2,3)9-10-7-5-4-6-8-10;;;;/h5-8H,9H2,1-3H3;3*1H4; |
InChI Key |
YJWSZJYPUKHOKC-UHFFFAOYSA-N |
SMILES |
C.C.C.CC(C)(C)CC1=CC=C=C[CH]1.[Sn] |
Synonyms |
Trimethyl[4-(2,2-dimethylpropyl)phenyl]stannane |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 102117523 typically involves the reaction of 4-(2,2-dimethylpropyl)phenylmagnesium bromide with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: CID 102117523 undergoes various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides or other organotin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups or the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of organotin oxides.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of substituted organotin compounds with various functional groups.
Scientific Research Applications
CID 102117523 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of CID 102117523 involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tin atom can form coordination bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of CID 102117523 with Related Compounds
Key Observations :
- Betulin Derivatives: CID 10153267 (3-O-caffeoyl betulin) shares a triterpenoid backbone with betulinic acid (CID 64971) but differs in functionalization. The addition of a caffeoyl group enhances its inhibitory activity against enzymes like steroid sulfotransferases compared to unmodified betulin .
- Oscillatoxin Analogues: Oscillatoxin D (CID 101283546) and its methylated derivative (CID 185389) demonstrate how minor structural changes (e.g., methylation) influence bioactivity, a principle that may apply to this compound if it belongs to this class .
Physicochemical Properties
Table 2: Hypothetical Physicochemical Comparison
| Property | This compound (Predicted) | 3-O-Caffeoyl Betulin (CID 10153267) | Oscillatoxin D (CID 101283546) |
|---|---|---|---|
| Molecular Weight | ~500-600 Da | 584.8 Da | 742.9 Da |
| LogP (Lipophilicity) | Moderate (3.5–4.5) | 7.2 | 8.1 |
| Solubility | Low in aqueous media | Insoluble in water | Lipophilic |
| Stability | pH-sensitive | Stable under inert conditions | Light-sensitive |
Methodological Basis :
- Mass Spectrometry : Techniques like LC-ESI-MS, as described in , could differentiate this compound from analogues via collision-induced dissociation (CID) patterns, which reflect structural variations .
- Chromatographic Behavior : Retention times in HPLC (e.g., LC-ELSD) and collision cross-section (CCS) values in ion mobility spectrometry are critical for distinguishing isomers or homologues .
Table 3: Activity Profiles of Selected Compounds
Functional Insights :
- Enzyme Inhibition : Betulin-derived inhibitors (e.g., CID 10153267) and ginkgolic acid (CID 5469634) highlight the role of hydrophobic moieties in binding enzyme active sites . This compound may exhibit similar interactions if it contains analogous functional groups.
Q & A
Q. How to address ethical challenges in clinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
